Indalpine - 63758-79-2

Indalpine

Catalog Number: EVT-270928
CAS Number: 63758-79-2
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indalpine, chemically known as 4-[2-(3-indolyl)ethyl]piperidine [], is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI) [, ]. In scientific research, Indalpine serves as a valuable pharmacological tool for investigating serotonergic neurotransmission in the central nervous system [, , ].

4-[2-(3-Indolyl)ethyl]-2-piperidinone

    Compound Description: 4-[2-(3-Indolyl)ethyl]-2-piperidinone (also known as dehydroindalpine) is the major metabolite of Indalpine. It is formed through a deamination process in the body. []

Clomipramine

    Compound Description: Clomipramine is a tricyclic antidepressant (TCA) that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It has a strong affinity for the serotonin transporter and is often used to treat obsessive-compulsive disorder (OCD) and depression. [, ]

Imipramine

    Compound Description: Imipramine is a tricyclic antidepressant (TCA) considered the prototype of this drug class. Like Clomipramine, it acts as a serotonin-norepinephrine reuptake inhibitor but also possesses significant anticholinergic effects. [, , , , ]

Fluoxetine

    Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for treating major depressive disorder, OCD, and other psychiatric conditions. It is known for its long half-life and relatively fewer side effects compared to TCAs. [, , , , , , ]

5-Hydroxyindalpine (5-OHIP)

    Compound Description: 5-Hydroxyindalpine is an agonist at the 5-HT1P receptor, a subtype of serotonin receptor found in the peripheral nervous system. It is structurally related to Indalpine and can induce similar effects as serotonin on enteric neurons. []

Maprotiline

    Compound Description: Maprotiline is an atypical antidepressant classified as a norepinephrine reuptake inhibitor. While it is chemically different from TCAs, it shares a similar mechanism of action with a higher selectivity for norepinephrine. [, , , ]

Citalopram

    Compound Description: Citalopram is a highly selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating depression and anxiety disorders. It is known for its favorable side effect profile compared to some other antidepressants. [, , , ]

Zimelidine

    Compound Description: Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be introduced. While it exhibited antidepressant effects, it was withdrawn from the market due to rare but serious adverse effects. [, , , , , ]

Pargyline

    Compound Description: Pargyline is an irreversible monoamine oxidase inhibitor (MAOI) used to treat hypertension. It prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased levels in the brain. [, , ]

Fenfluramine

    Compound Description: Fenfluramine is a serotonergic drug that promotes the release and inhibits the reuptake of serotonin. It was previously used in combination with phentermine for weight loss but was withdrawn due to concerns about cardiac valvular disease. [, , , ]

p-Chlorophenylalanine (PCPA)

    Compound Description: p-Chlorophenylalanine (PCPA) is a selective and irreversible inhibitor of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin. Administration of PCPA leads to depletion of serotonin levels in the brain. [, , ]

8-OH-DPAT

    Compound Description: 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is a research compound and selective agonist for the 5-HT1A receptor, a subtype of serotonin receptor found in the brain. It is used to study the functions of the 5-HT1A receptor and its role in various neurological and psychiatric disorders. [, , ]

Mianserin

    Compound Description: Mianserin is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It acts by blocking certain serotonin receptors (5-HT2A and 5-HT2C) and increasing the release of norepinephrine and serotonin. [, , ]

Nomifensine

    Compound Description: Nomifensine is a medication that was previously used as an antidepressant. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. Nomifensine has a unique pharmacological profile compared to other antidepressants. [, , ]

L-Tryptophan

    Compound Description: L-Tryptophan is an essential amino acid that serves as a precursor for serotonin synthesis. It is found in various protein-rich foods and is also available as a dietary supplement. Increasing L-tryptophan intake can elevate serotonin levels in the brain. [, ]

5-Methoxy-N,N-dimethyltryptamine (5-MeODMT)

    Compound Description: 5-MeODMT is a naturally occurring psychedelic compound found in some plant species and the venom of the Colorado River toad. It acts as a potent agonist at the 5-HT1A and 5-HT2A serotonin receptors in the brain, producing short-acting but intense psychedelic effects. [, , ]

Ketanserin

    Compound Description: Ketanserin is a medication classified as a serotonin receptor antagonist. It primarily blocks the 5-HT2A receptor, a subtype of serotonin receptor found in the brain and other tissues. Ketanserin is used clinically for its antihypertensive properties and is also being investigated for potential applications in other conditions. [, ]

Ritanserin

    Compound Description: Ritanserin is a medication that acts as a serotonin receptor antagonist. It primarily blocks the 5-HT2A and 5-HT2C receptors, subtypes of serotonin receptors found in the brain and other tissues. Ritanserin was initially investigated for its potential antipsychotic effects but is now being explored for use in other conditions. [, ]

Buspirone

    Compound Description: Buspirone is a medication used to treat anxiety disorders, classified as an anxiolytic. It acts as a partial agonist at the 5-HT1A receptor, a subtype of serotonin receptor found in the brain, and also has some affinity for dopamine receptors. [, , , ]

Desipramine

    Compound Description: Desipramine is a tricyclic antidepressant (TCA) classified as a norepinephrine reuptake inhibitor, selectively blocking the reuptake of norepinephrine in the brain. [, , , , ]

Source and Classification

Indalpine was discovered in 1977 by pharmacologists at Pharmuka, a small French pharmaceutical company. The compound is derived from structural modifications of antihistamines and represents a significant development in the understanding of serotonin's role in depression treatment. Its classification as an SSRI places it among drugs designed to increase serotonin levels in the brain, which is believed to help alleviate symptoms of depression .

Synthesis Analysis

The synthesis of Indalpine involves several key steps:

  1. Metalation of Indole: The process begins with the metalation of indole using methyl magnesium iodide, resulting in an organo-magnesium derivative.
  2. Reaction with Acetyl Chloride: This derivative then reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to form an intermediate compound.
  3. Removal of Protecting Group: An acid-catalyzed reaction removes the benzyloxycarbonyl protecting group, yielding a ketone.
  4. Reduction: Finally, reduction using lithium aluminium hydride produces Indalpine .

This multi-step synthesis highlights both the complexity and the precision required in creating this compound.

Molecular Structure Analysis

Indalpine has a molecular formula of C15H20N2C_{15}H_{20}N_{2} and a molar mass of approximately 228.339g/mol228.339\,g/mol. The structure features a piperidine ring connected to an indole moiety, which plays a crucial role in its pharmacological activity as an SSRI . The specific arrangement of atoms within its molecular structure contributes to its ability to selectively inhibit serotonin reuptake.

Structural Data

  • IUPAC Name: 1-(1H-indol-3-yl)-4-piperidin-1-yl-butan-1-one
  • CAS Number: 100058569
  • PubChem CID: 100058569

The three-dimensional conformation of Indalpine can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets.

Chemical Reactions Analysis

Indalpine undergoes several chemical reactions that are essential for its function as an SSRI:

  1. Serotonin Reuptake Inhibition: The primary reaction involves binding to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons. This action increases serotonin availability in the synaptic cleft.
  2. Antihistaminic Activity: As an antihistamine, Indalpine also interacts with histamine receptors, which may contribute to its side effects .

These reactions are critical for its therapeutic effects but also account for its adverse effects.

Mechanism of Action

Indalpine's mechanism of action primarily revolves around its role as a selective serotonin reuptake inhibitor. By binding to SERT, it effectively blocks the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. This leads to increased serotonin levels available for receptor binding on postsynaptic neurons, which is hypothesized to improve mood and alleviate depressive symptoms.

Data on Mechanism

Physical and Chemical Properties Analysis

Indalpine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but has limited solubility in water.
  • Stability: Stability studies indicate that Indalpine can remain stable under refrigeration for short periods .

These properties are essential for both formulation development and analytical methods used for its detection.

Applications

Despite its withdrawal from clinical use, Indalpine's significance lies primarily in historical context within pharmacology as one of the first SSRIs explored for treating depression. Its development has contributed valuable insights into serotonin's role in mood regulation and has influenced subsequent research and drug development in this class .

Historical Development and Discontinuation of Indalpine

Emergence as an Early SSRI: Contextualizing Pre-Fluoxetine Antidepressant Research

The development of indalpine occurred during a transformative period in psychopharmacology when researchers were actively challenging the prevailing norepinephrine hypothesis of depression. Throughout the 1960s and early 1970s, tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) dominated depression treatment, but their non-selective mechanisms caused significant anticholinergic, cardiovascular, and autonomic side effects [1] [6]. The scientific landscape shifted when pioneering clinical studies demonstrated that depleting serotonin with para-chlorophenylalanine (PCPA) rapidly reversed the antidepressant effects of tranylcypromine in depressed patients, suggesting serotonin's primacy in therapeutic response [1] [3]. This research, spearheaded by Baron Shopsin at NYU-Bellevue, directly challenged the noradrenergic dominance theory and catalyzed pharmaceutical interest in selective serotonin reuptake inhibition as a targeted therapeutic strategy [3].

The race to develop the first clinically viable SSRI involved several pharmaceutical companies, with zimelidine (Astra, 1969) and citalopram (Lundbeck, early 1970s) preceding indalpine in discovery [1] [6]. However, indalpine (LM-5008) would become the first SSRI to reach European markets, representing a significant milestone in psychopharmacology. Its molecular structure featured an indole core with a 4-piperidinylethyl side chain, structurally distinct from both tricyclics and later SSRIs like fluoxetine [1] [9]. This period was characterized by intense competition to capitalize on the emerging serotonin hypothesis while overcoming the safety limitations of first-generation antidepressants [6].

Pharmaceutical Innovation by Pharmuka Laboratories: Role of Baron Shopsin’s Neurochemical Studies

French pharmaceutical company Pharmuka Laboratories (later acquired by Fournier Frères) pioneered indalpine's development under pharmacologists Le Fur and Uzan, who filed the compound's patent in 1976 with grant approval in 1977 [1] [6]. Their synthetic approach involved:

  • Metalation of indole using methyl magnesium iodide to form the organo-magnesium derivative
  • Reaction with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride
  • Acid-catalyzed removal of the benzyloxycarbonyl protecting group
  • Final reduction with lithium aluminium hydride [1] [9]

Crucially, Pharmuka recruited Baron Shopsin as a scientific consultant throughout indalpine's development, leveraging his groundbreaking neurochemical research [3]. Shopsin's "synthesis inhibitor studies" provided the theoretical foundation for serotonin-specific antidepressant development by demonstrating that PCPA-induced serotonin depletion rapidly reversed antidepressant effects in treatment-responsive depressed patients [1] [3]. This translational research directly influenced Pharmuka's decision to prioritize serotonin reuptake inhibition over noradrenergic targets. Shopsin subsequently conducted and published the first U.S. clinical trials of indalpine under an FDA-approved Investigational New Drug application, establishing its initial efficacy profile in depressed outpatients [3] [6].

Market Introduction and Regulatory Challenges in European Markets (1983–1985)

Indalpine was introduced to the French market in 1983 under the brand name Upstène, winning the prestigious Prix Galien for pharmaceutical innovation that same year [1] [6]. The marketing authorization followed a relatively brief clinical development program compared to contemporary standards, with Pharmuka emphasizing its selective serotonin reuptake inhibition (demonstrated in rat brain synaptosome studies) and favorable side effect profile compared to TCAs [1] [2]. Initial uptake appeared promising, with approximately 500,000 patients treated by 1984 [6]. However, the regulatory landscape was becoming increasingly cautious following zimelidine's withdrawal in 1983 due to Guillain-Barré syndrome, just two years after its introduction [1] [6]. This created a challenging environment for new SSRIs, with regulatory bodies and the public expressing heightened concern about potential class-wide adverse effects.

The 1984 acquisition of Pharmuka by Rhône-Poulenc coincided with emerging safety concerns and fundamentally altered indalpine's trajectory [1]. Regulatory agencies across the European Common Market began scrutinizing case reports of hematological abnormalities, while activist groups questioned the safety of psychotropic medications more broadly. Irish psychiatrist David Healy later characterized indalpine as being "born at the wrong time" during a period when "indalpine and psychiatry was under siege" by different interest groups in some Common Market countries [6]. This tense regulatory and social environment amplified concerns about emerging safety signals that might have been managed differently under other circumstances.

Hematotoxicity and Hepatic Carcinogenicity: Primary Drivers of Withdrawal

Indalpine's market presence proved short-lived due to two principal safety concerns:

Hematotoxicity: By 1984, the French Pharmacovigilance Committee had received reports of agranulocytosis and neutropenia in 30 patients among approximately 500,000 treated with indalpine [1] [6]. This rare but potentially fatal suppression of bone marrow function presented with fever, sore throat, and other signs of infection, requiring immediate discontinuation and medical intervention. The mechanism was suspected to involve immune-mediated destruction of granulocyte precursors, though definitive toxicological studies were never completed [1].

Hepatic Carcinogenicity: More alarmingly, completed carcinogenicity studies submitted post-marketing revealed dose-dependent hepatic tumors in rodent models [1] [6]. These findings suggested potential genotoxic metabolites or sustained mitogenic effects on hepatocytes that posed unacceptable long-term cancer risks. The hepatic findings proved particularly decisive as they represented a novel risk not previously associated with antidepressants [4].

Table 1: Indalpine Withdrawal Timeline and Key Safety Findings

YearEventData/Significance
1983Market introduction in FranceBrand name Upstène; Prix Galien winner
1984Pharmacovigilance reports30 cases of neutropenia/agranulocytosis in ~500,000 treated patients
1984Rhône-Poulenc acquisitionCorporate restructuring of Pharmuka
1985Carcinogenicity data submittedHepatic tumors in rodent models at therapeutic doses
1985Market withdrawalRemoval from all European markets

Facing regulatory pressure across European markets, Rhône-Poulenc voluntarily withdrew indalpine in 1985, just two years after its celebrated introduction [1] [6]. The withdrawal also terminated development of Pharmuka's related compounds viqualine (serotonin releasing agent) and pipequaline (GABAA receptor modulator), highlighting the collateral damage to the company's neuroscience pipeline [6].

Comparative Analysis With Zimelidine: Parallels in SSRI Toxicity and Regulatory Responses

Indalpine's withdrawal followed a strikingly similar trajectory to that of zimelidine, the first SSRI ever marketed (1981-1983), revealing pattern challenges in early SSRI development:

Table 2: Comparative Analysis of First-Generation SSRI Withdrawals

ParameterZimelidineIndalpine
DeveloperAstraPharmuka/Fournier
Market Dates1981-19831983-1985
Primary Withdrawal ReasonGuillain-Barré syndrome (neurological)Neutropenia + hepatic carcinogenicity (hematological/oncological)
Reported Incidence1:10,000 Guillain-Barré cases30 hematological cases in ~500,000 patients
Regulatory ResponseWithdrawn across markets within 2 yearsWithdrawn across markets within 2 years
Research ContinuationLed to development of alaproclate (failed)Terminated viqualine and pipequaline development

Both compounds experienced rapid market exits (within two years of launch) despite different toxicity profiles [1] [6]. This pattern highlights how first-in-class status carried significant risks due to limited understanding of long-term SSRI safety profiles. The withdrawals occurred before fluvoxamine (1986) and fluoxetine (1987) established the SSRI class as viable antidepressants [6]. Importantly, neither zimelidine nor indalpine demonstrated the QT prolongation risk later associated with citalopram or the withdrawal syndromes linked to paroxetine, suggesting their toxicities reflected compound-specific rather than class effects [8].

The regulatory responses to both drugs established important precedents:

  • Post-marketing surveillance became essential for identifying rare adverse events missed in pre-approval trials
  • Complete carcinogenicity data became mandatory before approval rather than during post-marketing phases
  • The benefit-risk calculus for antidepressants shifted toward greater safety conservatism [1] [6]

David Healy observed that both withdrawals reflected not only genuine toxicity concerns but also regulatory "erring on the side of caution" with first-generation agents in a new therapeutic class [6]. Nevertheless, these early setbacks failed to deter SSRI development, with molecular refinements eventually producing safer agents. In 2010, structural revisions of indalpine's 4-alkylpiperidine motif yielded serotonin transporter inhibitors with nanomolar and subnanomolar IC50 values, demonstrating the scaffold's continued scientific relevance despite its clinical failure [1] [6].

Properties

CAS Number

63758-79-2

Product Name

Indalpine

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

(3-indolyl-2-ethyl)piperidine
4-(2-(3-indolyl)ethyl)piperidine
indalpine
indalpine monohydrochloride
LM 5008
LM 50084
Upstene

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.